N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Description
N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a thiazole ring, an oxadiazole ring, and a methoxyoxane moiety, contributing to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-10(2)13(21)19-15-17-11(9-25-15)8-12-18-14(20-24-12)16(22-3)4-6-23-7-5-16/h9-10H,4-8H2,1-3H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOASQYUXKKKHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)CC2=NC(=NO2)C3(CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide typically involves several key steps:
Construction of the oxadiazole ring: : The oxadiazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Formation of the thiazole ring: : This step can be achieved using condensation reactions between thioamides and α-halocarbonyl compounds.
Integration of the methoxyoxane group: : This often involves selective alkylation or etherification reactions.
Final coupling: : The thiazole and oxadiazole intermediates are linked through nucleophilic substitution or palladium-catalyzed coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This could involve:
Controlled temperature and pressure: : Ensuring precise reaction environments to favor the desired chemical transformations.
Use of catalysts: : Enhancing reaction rates and selectivity.
Purification techniques: : Employing chromatography, crystallization, or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide can undergo several types of reactions:
Oxidation and reduction: : These reactions can modify the oxidation state of specific atoms within the molecule.
Substitution reactions: : Particularly involving electrophilic or nucleophilic reagents.
Cyclization reactions: : Forming additional rings or complex structures.
Common Reagents and Conditions
Reagents such as halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate are commonly used. Reactions might be conducted under inert atmospheres (e.g., nitrogen) and at controlled temperatures to ensure stability.
Major Products
The primary products depend on the reaction type. Oxidation might yield higher oxidation state analogs, while substitution could replace specific functional groups with new substituents.
Scientific Research Applications
N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide finds applications in:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : Potentially as a probe in biochemical assays or a building block for more complex bioactive molecules.
Medicine: : Investigated for its pharmacological properties, possibly targeting specific enzymes or receptors.
Industry: : Used in materials science for developing new polymers or as a component in specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. These interactions often involve binding to specific active sites, altering the normal function of the target molecules and triggering biological responses. The exact pathways can be complex, involving multiple steps and regulatory mechanisms.
Comparison with Similar Compounds
Compared to similar compounds, such as other thiazole- and oxadiazole-containing molecules, N-[4-[[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide stands out due to its unique structural combination. Similar compounds might include:
N-[4-[[3-(4-methylthioxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
N-[4-[[3-(4-ethoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazol-2-yl]-2-methylpropanamide
Hopefully, this detailed breakdown gives you a thorough understanding of this compound!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
